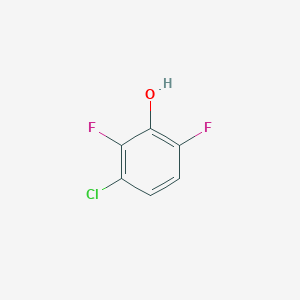

3-Chloro-2,6-difluorophenol

説明

The exact mass of the compound 3-Chloro-2,6-difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,6-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYWHXHYLQWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378556 | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-51-0 | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorophenol (CAS Number: 261762-51-0), a halogenated aromatic compound of interest in various chemical and pharmaceutical research domains. This document collates available data on its chemical and physical properties, safety and handling guidelines, and its potential, though currently undocumented, role as a building block in organic synthesis and drug discovery. Due to the limited availability of public research data, this guide also outlines general synthetic strategies and analytical methods applicable to this class of compounds, aiming to facilitate future research and development efforts.

Chemical and Physical Properties

3-Chloro-2,6-difluorophenol is a trifunctional benzene derivative, featuring chloro, fluoro, and hydroxyl substitutions. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a potentially valuable intermediate in the synthesis of more complex structures. A summary of its known properties is presented below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 261762-51-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃ClF₂O | [1][5][6] |

| Molecular Weight | 164.54 g/mol | [1][2][6][7] |

| Physical Form | Solid | [7] |

| Boiling Point | 168.3°C at 760 mmHg | |

| Storage Temperature | 2-8°C | |

| Purity | ≥98% (supplier dependent) | [1][6] |

| InChI | InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | [7][8] |

| InChIKey | CCLYWHXHYLQWQK-UHFFFAOYSA-N | [7][8] |

| SMILES | Oc1c(F)ccc(Cl)c1F | [7][8] |

| MDL Number | MFCD01631330 | [1][2] |

Spectroscopic Data

Detailed public spectroscopic data for 3-Chloro-2,6-difluorophenol is scarce. However, based on its structure, the following spectral characteristics can be anticipated. Researchers are advised to acquire and interpret their own analytical data for confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The hydroxyl proton will be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. 110-160 ppm), with chemical shifts influenced by the electronegative halogen and hydroxyl substituents. Carbon atoms attached to fluorine will exhibit C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch (approx. 3200-3600 cm⁻¹), C-O stretching (approx. 1200 cm⁻¹), C-F stretching (approx. 1000-1400 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). Aromatic C-H and C=C stretching will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z ≈ 164, with a characteristic M+2 isotope pattern due to the presence of chlorine. Fragmentation would likely involve the loss of CO, HCl, and HF. |

Synthesis and Reactivity

A plausible synthetic approach could involve the chlorination of 2,6-difluorophenol. This reaction would require careful control of conditions to achieve regioselectivity for the desired 3-chloro isomer.

References

- 1. 261762-51-0 | 3-Chloro-2,6-difluorophenol - Fluoropharm [fluoropharm.com]

- 2. 3-Chloro-2,6-difluorophenol [oakwoodchemical.com]

- 3. CAS NO. 261762-51-0 | 3-CHLORO-2,6-DIFLUOROPHENOL 97 | C6H3ClF2O [localpharmaguide.com]

- 4. Phenol, 3-chloro-2,6-difluoro- (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. 3-Chloro-2,6-difluorophenol - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - 3-chloro-2,6-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorophenol

For distribution among: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Chloro-2,6-difluorophenol (CAS No. 261762-51-0). Due to the limited availability of experimentally determined data for this specific compound, this document combines reported information with computationally predicted values to offer a detailed profile for research and development purposes. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties, ensuring methodological rigor in any future characterization efforts. A generalized workflow for the physical and chemical characterization of a novel compound is also presented.

Introduction

3-Chloro-2,6-difluorophenol is a halogenated aromatic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is fundamental to its application, governing its behavior in various solvents, its state at different temperatures, and its potential for interaction with biological systems. This guide serves as a central repository of this critical information.

Core Physical and Chemical Properties

The physical properties of 3-Chloro-2,6-difluorophenol are summarized below. It is important to note that while some basic identifiers are experimentally confirmed, many of the quantitative physical parameters are based on computational predictions due to a lack of published experimental data.

Table 1: Summary of Physical and Chemical Properties of 3-Chloro-2,6-difluorophenol

| Property | Value | Source/Method |

| IUPAC Name | 3-Chloro-2,6-difluorophenol | - |

| CAS Number | 261762-51-0 | [1][2] |

| Molecular Formula | C₆H₃ClF₂O | [1][2] |

| Molecular Weight | 164.54 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | Predicted value not readily available |

| Boiling Point | Data not available | Predicted value not readily available |

| Density | Data not available | Predicted value not readily available |

| Water Solubility | 1.15 g/L at 25°C | Predicted (ChemAxon) |

| pKa (acidic) | 7.35 ± 0.10 | Predicted (ChemAxon) |

| LogP (Octanol-Water Partition Coefficient) | 2.4 | Predicted (XlogP)[3] |

Experimental Protocols for Physical Property Determination

To facilitate further experimental characterization of 3-Chloro-2,6-difluorophenol, the following section details standardized methodologies for determining its key physical properties.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

-

Methodology: The capillary method is the standard technique for melting point determination. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For solid compounds, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

-

Methodology: The OECD Test Guideline 103 describes several methods, including ebulliometer, dynamic, and distillation methods. For a small sample of a solid, a common laboratory method involves placing the substance in a small test tube with a capillary tube (sealed at one end) inverted inside it. The setup is heated, and the boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

Density Measurement

The density of a solid can be determined by various methods.

-

Methodology: Gas pycnometry is a common and accurate method. It measures the volume of a known mass of the solid by detecting the pressure change when a known volume of an inert gas (like helium) is allowed to expand into a chamber containing the sample. The density is then calculated as mass divided by the measured volume.

Water Solubility

The solubility of a compound in water is a critical parameter for drug development and environmental fate studies.

-

Methodology: The OECD Test Guideline 105 outlines the flask method for substances with solubilities above 10⁻² g/L. In this method, an excess of the solid is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton.

-

Methodology: Potentiometric titration is a standard method for pKa determination. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized. Spectrophotometric methods can also be employed, where the absorbance of the solution at different pH values is measured at a wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics.

Logical Workflow for Physical Characterization

The process of characterizing a chemical compound involves a logical sequence of experiments to determine its physical and chemical properties. The following diagram illustrates a generalized workflow.

Conclusion

This technical guide has synthesized the available information on the physical properties of 3-Chloro-2,6-difluorophenol. While there is a notable absence of comprehensive experimental data, the provided predicted values and standardized protocols offer a solid foundation for researchers. The presented workflow for physical characterization provides a systematic approach for further investigation of this and other novel chemical entities. It is recommended that experimental verification of the predicted properties be undertaken to provide a more complete and accurate understanding of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and bonding of 3-Chloro-2,6-difluorophenol (CAS No: 261762-51-0). Given the limited availability of experimental crystallographic and spectroscopic data in publicly accessible literature, this guide leverages high-level computational chemistry methods to provide accurate predictions of its molecular geometry and spectral properties. This approach offers valuable insights for researchers in fields such as medicinal chemistry, materials science, and chemical synthesis.

Chemical Identity and Physical Properties

3-Chloro-2,6-difluorophenol is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O. It is classified as a solid at room temperature.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-2,6-difluorophenol | - |

| CAS Number | 261762-51-0 | |

| Molecular Formula | C₆H₃ClF₂O | |

| Molecular Weight | 164.54 g/mol | |

| Physical Form | Solid | |

| SMILES String | Oc1c(F)ccc(Cl)c1F | |

| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N |

Molecular Structure and Bonding

The chemical structure of 3-Chloro-2,6-difluorophenol consists of a benzene ring substituted with one hydroxyl group, one chlorine atom, and two fluorine atoms. The relative positions of these substituents significantly influence the molecule's electronic properties and reactivity.

Predicted Molecular Geometry

The three-dimensional structure of 3-Chloro-2,6-difluorophenol was optimized using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles obtained from DFT calculations. These values provide a quantitative description of the molecular geometry.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-C1 | 1.40 |

| C1-O | 1.36 |

| O-H | 0.97 |

| C2-F | 1.35 |

| C6-F | 1.35 |

| C3-Cl | 1.74 |

| C4-H | 1.08 |

| C5-H | 1.08 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.3 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 119.4 |

| C4-C5-C6 | 120.8 |

| C5-C6-C1 | 119.9 |

| C2-C1-O | 120.5 |

| C6-C1-O | 121.0 |

| C1-O-H | 109.5 |

| F-C2-C1 | 118.9 |

| F-C2-C3 | 119.8 |

| Cl-C3-C2 | 119.5 |

| Cl-C3-C4 | 120.4 |

| F-C6-C1 | 119.2 |

| F-C6-C5 | 120.9 |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, this section provides predicted spectroscopic data based on computational modeling.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-Chloro-2,6-difluorophenol in CDCl₃ is summarized below. The chemical shifts are referenced to TMS.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H (on C4) | 7.0 - 7.2 | Triplet of doublets (td) |

| H (on C5) | 6.8 - 7.0 | Triplet of doublets (td) |

| OH | 5.0 - 6.0 | Singlet (broad) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 145 - 150 |

| C2 | 150 - 155 (d, JC-F) |

| C3 | 115 - 120 |

| C4 | 125 - 130 |

| C5 | 110 - 115 |

| C6 | 150 - 155 (d, JC-F) |

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Table 5: Predicted Major IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3550 - 3600 | O-H stretch (free) |

| 3200 - 3500 | O-H stretch (hydrogen-bonded) |

| 1580 - 1620 | C=C aromatic ring stretch |

| 1450 - 1500 | C=C aromatic ring stretch |

| 1200 - 1300 | C-O stretch |

| 1100 - 1200 | C-F stretch |

| 700 - 800 | C-Cl stretch |

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthesis could involve the chlorination of 2,6-difluorophenol. The regioselectivity of this reaction would be crucial in obtaining the desired 3-chloro isomer.

General Experimental Protocol for Chlorination of a Phenol

Materials:

-

2,6-Difluorophenol

-

Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve 2,6-difluorophenol in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

-

Slowly add the chlorinating agent to the stirred solution. The stoichiometry should be carefully controlled to favor mono-chlorination.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., water, sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable method, such as column chromatography or recrystallization, to isolate 3-Chloro-2,6-difluorophenol.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Logical Relationships in Structural Analysis

The determination of the chemical structure and bonding of a molecule like 3-Chloro-2,6-difluorophenol follows a logical workflow that integrates both experimental and computational approaches.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of 3-Chloro-2,6-difluorophenol. Through the use of computational chemistry, detailed predictions of its molecular geometry and spectroscopic properties have been presented. The provided information serves as a valuable resource for scientists and researchers, facilitating further investigation and application of this compound in various fields of chemical science. The proposed synthetic methodology offers a starting point for the laboratory preparation of this molecule.

Spectroscopic Profile of 3-Chloro-2,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenol is a halogenated aromatic compound of interest in various fields of chemical research and development. A thorough understanding of its structural and electronic properties is crucial for its application and for the prediction of its reactivity and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of the molecular structure of such compounds. This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Chloro-2,6-difluorophenol, alongside comprehensive experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Chloro-2,6-difluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chlorine and fluorine substituents, as well as the hydroxyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.1 - 7.3 | Triplet of doublets (td) or Multiplet (m) | J ≈ 8-9 (H-H), J ≈ 1-2 (H-F) | H-4 |

| ~ 6.9 - 7.1 | Triplet of doublets (td) or Multiplet (m) | J ≈ 8-9 (H-H), J ≈ 1-2 (H-F) | H-5 |

| ~ 5.5 - 6.5 | Broad singlet (s) | - | -OH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the aromatic ring, with their chemical shifts significantly affected by the electronegative halogen and oxygen substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d, J ≈ 240-250 Hz) | C-2 (C-F) |

| ~ 150 - 155 (d, J ≈ 240-250 Hz) | C-6 (C-F) |

| ~ 130 - 135 | C-1 (C-OH) |

| ~ 125 - 130 | C-4 |

| ~ 120 - 125 | C-5 |

| ~ 115 - 120 | C-3 (C-Cl) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Medium | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium-Strong | C=C aromatic ring stretch |

| 1450 - 1500 | Medium-Strong | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-O stretch (phenolic) |

| 1000 - 1100 | Strong | C-F stretch |

| 700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Impact (EI) ionization, will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

| Predicted m/z | Relative Intensity (%) | Assignment |

| 164/166 | ~100 / ~33 | [M]⁺ (Molecular ion) |

| 136/138 | Variable | [M - CO]⁺ |

| 129 | Variable | [M - Cl]⁺ |

| 101 | Variable | [M - CO - Cl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of solid 3-Chloro-2,6-difluorophenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Infrared (IR) Spectroscopy (FTIR - KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of 3-Chloro-2,6-difluorophenol to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS - Electron Impact)

Sample Introduction:

-

Direct Insertion Probe (DIP): For a solid sample, a small amount is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography (GC) Inlet: The sample can be dissolved in a volatile solvent and injected into a GC, which separates the compound before it enters the mass spectrometer's ion source.

Instrument Parameters (General):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 3-Chloro-2,6-difluorophenol.

Caption: A logical workflow for the spectroscopic analysis of 3-Chloro-2,6-difluorophenol.

An In-depth Technical Guide on the Solubility of 3-Chloro-2,6-difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,6-difluorophenol, a halogenated phenol of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this guide leverages data from structurally similar compounds, details established experimental protocols for solubility determination, and outlines relevant analytical workflows.

Physicochemical Properties of 3-Chloro-2,6-difluorophenol

| Property | Value | Source |

| CAS Number | 261762-51-0 | [1][2] |

| Molecular Formula | C₆H₃ClF₂O | [1][2] |

| Molecular Weight | 164.54 g/mol | [2] |

| Form | Solid | [2] |

| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N | [2] |

| SMILES | Oc1c(F)ccc(Cl)c1F | [2] |

Solubility Data of Structurally Similar Compounds

Table 2.1: Solubility of Analogous Difluorophenols in Organic Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| 2,6-Difluorophenol | Ethanol | 50 mg/mL | Not Specified |

| 3,5-Difluorophenol | Ethanol | 50 mg/mL | Not Specified |

| 2,6-Dichlorophenol | Ethanol | Very Soluble | Not Specified |

| 2,6-Dichlorophenol | Ethyl Ether | Very Soluble | Not Specified |

| 2,6-Dichlorophenol | Benzene | Soluble | Not Specified |

| 2,6-Dichlorophenol | Petroleum Ether | Soluble | Not Specified |

It is important to note that this data should be used as a qualitative guide. Experimental determination of the solubility of 3-Chloro-2,6-difluorophenol in the specific solvents of interest is highly recommended.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of 3-Chloro-2,6-difluorophenol. The choice of method will depend on the desired accuracy, the amount of substance available, and the nature of the solvent.

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of 3-Chloro-2,6-difluorophenol is added to a known volume of the organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal: A known aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: The solvent from the aliquot is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Gravimetric Analysis: The mass of the remaining solid residue (the dissolved 3-Chloro-2,6-difluorophenol) is accurately measured.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

A simpler, qualitative approach can be used to classify the solubility of 3-Chloro-2,6-difluorophenol in different solvents.[4][5]

Methodology:

-

Sample Preparation: Place a small, measured amount of 3-Chloro-2,6-difluorophenol (e.g., 25 mg) into a small test tube.

-

Solvent Addition: Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.

-

Observation: Observe whether the solid dissolves completely.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble). This method can also be adapted to test solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions to understand the compound's acid-base properties.[4][5]

Analytical Workflow for Quantification in Solution

For accurate quantification of 3-Chloro-2,6-difluorophenol in solution, particularly at low concentrations, chromatographic methods are preferred. The following workflow is a general guideline for the analysis of halogenated phenols.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A common technique for the analysis of phenolic compounds. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization may be necessary to improve volatility and chromatographic performance.[7] Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr).[7] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Purification Workflow

For applications requiring high purity, such as in drug development, a purification step is often necessary after synthesis. The following workflow outlines a general procedure for the purification of a substituted phenol like 3-Chloro-2,6-difluorophenol.

Methodology Details:

-

Liquid-Liquid Extraction: This technique is useful for a preliminary cleanup of the crude product. By washing the organic solution with a mild aqueous base, acidic impurities can be removed.[8]

-

Column Chromatography: This is a powerful technique for separating the target compound from impurities with different polarities. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is critical for achieving good separation.[9] Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.

This guide provides a foundational understanding of the solubility and analysis of 3-Chloro-2,6-difluorophenol. For specific applications, it is crucial to perform experimental validations to obtain precise and accurate data.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3-Chloro-2,6-difluorophenol. The presence of electron-withdrawing fluorine and chlorine substituents significantly influences the acidity and nucleophilicity of the phenolic proton and the oxygen atom, respectively. This document explores the electronic effects of these halogens on the pKa of the hydroxyl group and details its participation in key chemical transformations, including etherification, esterification, and oxidation reactions. Experimental protocols, quantitative data where available, and mechanistic diagrams are provided to offer a thorough resource for chemists engaged in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

3-Chloro-2,6-difluorophenol is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of its hydroxyl group is a critical determinant of its utility as a synthetic intermediate. The strategic placement of two fluorine atoms ortho to the hydroxyl group and a chlorine atom meta to it creates a unique electronic environment that modulates the acidity of the phenolic proton and the nucleophilic character of the oxygen. Understanding these electronic influences is paramount for predicting and controlling the outcome of reactions involving this functional group. This guide will systematically dissect the factors governing the reactivity of the hydroxyl group and provide practical insights into its chemical transformations.

Acidity and pKa of the Hydroxyl Group

The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa) of the phenol.

In 3-Chloro-2,6-difluorophenol, the two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly stabilizes the phenoxide anion. The chlorine atom at the meta position also contributes to this stabilization through its inductive effect.

| Compound | pKa |

| Phenol | ~10 |

| 3-Chlorophenol | 9.12[1] |

| 2,6-Difluorophenol | ~7.45 (Predicted)[2][3] |

| 3-Chloro-2,6-difluorophenol | ~7.0 - 7.5 (Estimated) |

Table 1: pKa values of phenol and related halogenated phenols.

The predicted pKa of 2,6-difluorophenol is approximately 7.45.[2][3] The addition of a chlorine atom at the meta position, as in 3-chlorophenol (pKa ≈ 9.12)[1], further increases the acidity compared to phenol. Therefore, it is reasonable to estimate that the pKa of 3-Chloro-2,6-difluorophenol lies in the range of 7.0 to 7.5, making it a significantly stronger acid than phenol. This enhanced acidity facilitates its deprotonation under milder basic conditions, which is a key consideration for its use in nucleophilic reactions.

Reactivity of the Hydroxyl Group

The hydroxyl group of 3-Chloro-2,6-difluorophenol can participate in a variety of chemical reactions. Its reactivity is a balance between the increased acidity of the proton and the decreased nucleophilicity of the oxygen atom due to the electron-withdrawing substituents.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide. Due to the enhanced acidity of 3-Chloro-2,6-difluorophenol, its corresponding phenoxide can be readily generated using common bases such as potassium carbonate or sodium hydroxide. The resulting phenoxide can then react with an alkylating agent to form the desired ether.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

A patent for the synthesis of a related compound, N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, describes a similar etherification step. The following is an adapted general protocol.

-

Deprotonation: To a solution of 3-Chloro-2,6-difluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), a base such as potassium hydroxide (1.2 eq.) is added. The mixture is stirred at room temperature to facilitate the formation of the potassium 3-chloro-2,6-difluorophenoxide.

-

Alkylation: The alkylating agent (e.g., an alkyl halide or sulfonate, 1.1 eq.) is added to the reaction mixture.

-

Reaction: The reaction mixture is heated to a moderate temperature (e.g., 40-80 °C) and stirred for several hours. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Esterification (Schotten-Baumann Reaction)

Esterification of 3-Chloro-2,6-difluorophenol can be achieved through various methods, with the Schotten-Baumann reaction being a common choice for phenols. This reaction involves the acylation of the phenol with an acid chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for Schotten-Baumann Esterification

-

Dissolution: 3-Chloro-2,6-difluorophenol (1.0 eq.) is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

-

Base Addition: An aqueous solution of a base, typically sodium hydroxide (2.0 eq.), is added to the solution of the phenol.

-

Acylation: The acylating agent (e.g., benzoyl chloride, 1.2 eq.) is added dropwise to the vigorously stirred mixture. The reaction is often exothermic and may require cooling.

-

Reaction: The reaction is typically stirred at room temperature for a few hours until completion, as monitored by TLC.

-

Work-up and Purification: The organic layer is separated, washed with dilute acid, water, and brine, and then dried over a suitable drying agent. The solvent is removed in vacuo, and the crude ester is purified by recrystallization or column chromatography.

Oxidation

The oxidation of phenols can lead to a variety of products, including quinones. For phenols with ortho substituents, such as 3-Chloro-2,6-difluorophenol, the reaction can be more complex. The presence of the ortho-fluoro groups may sterically hinder the approach of some oxidizing agents. However, strong oxidizing agents can still effect transformation. The oxidation of 2,6-difluorophenol has been shown to yield poly(2,6-difluoro-1,4-phenylene oxide) through oxidative polymerization, suggesting that 3-Chloro-2,6-difluorophenol could potentially undergo similar reactions.

Potential Oxidative Pathways

Given the substitution pattern, oxidation could potentially lead to the formation of substituted benzoquinones or polymeric materials. The specific outcome would be highly dependent on the choice of oxidant and reaction conditions.

| Oxidizing Agent | Potential Product(s) |

| Fremy's salt ((KSO₃)₂NO) | Substituted Benzoquinone |

| Salcomine/O₂ | Substituted Benzoquinone |

| Fe(salen)/H₂O₂ | Polymeric ethers |

Table 2: Potential oxidation reactions of 3-Chloro-2,6-difluorophenol.

Conclusion

The hydroxyl group of 3-Chloro-2,6-difluorophenol exhibits a rich and synthetically useful reactivity profile. The strong electron-withdrawing effects of the two ortho-fluorine atoms and the meta-chlorine atom significantly increase its acidity, facilitating its conversion to the corresponding phenoxide under relatively mild conditions. This enhanced acidity makes it an excellent substrate for nucleophilic reactions such as Williamson ether synthesis and Schotten-Baumann esterification. While the electron-withdrawing nature of the substituents decreases the nucleophilicity of the phenolic oxygen, this is readily overcome by deprotonation. The oxidation chemistry of this molecule, while less explored, presents opportunities for the synthesis of novel quinone and polymeric structures. The detailed understanding of the reactivity of this hydroxyl group, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of new chemical entities in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic substitution reactions involving 3-Chloro-2,6-difluorophenol. This polysubstituted phenol presents a unique case for studying regioselectivity in electrophilic aromatic substitution due to the interplay of the directing effects of its chloro, fluoro, and hydroxyl substituents. This document outlines the predicted reactivity and regioselectivity for several key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. While specific experimental data for 3-Chloro-2,6-difluorophenol is limited in publicly available literature, this guide furnishes detailed, generalized experimental protocols based on established methodologies for substituted phenols. All quantitative predictions are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

3-Chloro-2,6-difluorophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and other high-value chemical entities. Its unique substitution pattern, featuring a strongly activating hydroxyl group and three deactivating but ortho-, para-directing halogen atoms, makes it an intriguing substrate for electrophilic aromatic substitution reactions. Understanding the regiochemical outcomes of these reactions is paramount for its effective utilization in synthetic chemistry. This guide aims to provide a detailed theoretical framework and practical, albeit generalized, experimental guidance for researchers working with this compound.

Theoretical Background: Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 3-Chloro-2,6-difluorophenol is governed by the cumulative electronic and steric effects of the substituents on the aromatic ring.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director.[1][2][3][4] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction.[3][4] This effect is most pronounced at the ortho and para positions.

-

Halogen Groups (-F, -Cl): Fluorine and chlorine are deactivating groups due to their high electronegativity, which withdraws electron density from the ring via the inductive effect.[1] However, they are also ortho-, para-directors because their lone pairs can participate in resonance, partially offsetting the inductive withdrawal and stabilizing the arenium ion when the electrophile attacks at the ortho or para positions.[1]

Predicted Regioselectivity for 3-Chloro-2,6-difluorophenol:

In 3-Chloro-2,6-difluorophenol, the hydroxyl group is the most powerful activating group and will therefore be the primary determinant of the position of electrophilic attack. The available positions for substitution are C4 and C5.

-

C4 Position (para to the hydroxyl group): This position is strongly activated by the hydroxyl group. It is also para to one of the fluorine atoms and meta to the chlorine and the other fluorine atom.

-

C5 Position (meta to the hydroxyl group): This position is meta to the hydroxyl group and therefore less activated.

Considering the powerful ortho-, para-directing nature of the hydroxyl group, electrophilic substitution is overwhelmingly expected to occur at the C4 position . The steric hindrance from the adjacent chlorine atom at C3 might slightly disfavor substitution at C4, but the strong electronic activation by the hydroxyl group is predicted to be the dominant factor.

Caption: Predicted major product of electrophilic substitution on 3-Chloro-2,6-difluorophenol.

Key Electrophilic Substitution Reactions and Experimental Protocols

The following sections detail the predicted outcomes and provide generalized experimental protocols for key electrophilic substitution reactions on 3-Chloro-2,6-difluorophenol. It is crucial to note that these protocols are based on general procedures for phenols and have not been optimized for this specific substrate. Researchers should perform small-scale trial reactions to determine the optimal conditions.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. Due to the activated nature of phenols, nitration can often be achieved under milder conditions than those used for benzene.

Predicted Product: 4-Nitro-3-chloro-2,6-difluorophenol.

Experimental Protocol (General):

-

Dissolution: Dissolve 3-Chloro-2,6-difluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in the same solvent dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring. Phenols are sufficiently activated to react with halogens directly without the need for a Lewis acid catalyst.

Predicted Product (Bromination): 4-Bromo-3-chloro-2,6-difluorophenol.

Experimental Protocol (General for Bromination):

-

Dissolution: Dissolve 3-Chloro-2,6-difluorophenol (1.0 eq) in a solvent such as carbon tetrachloride or chloroform.

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature until the bromine color disappears. The reaction progress can be monitored by TLC.

-

Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid.

Predicted Product: 4-Hydroxy-2-chloro-3,5-difluorobenzenesulfonic acid.

Experimental Protocol (General):

-

Reaction Setup: Place 3-Chloro-2,6-difluorophenol (1.0 eq) in a round-bottom flask.

-

Addition of Sulfuric Acid: Carefully add concentrated sulfuric acid (2-3 eq) to the phenol.

-

Heating: Heat the reaction mixture at 100 °C for several hours. Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC or HPLC.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate.

-

Isolation: The product can be isolated by filtration or by salting out with sodium chloride. The product is often purified by recrystallization from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Predicted Product (with Acetyl Chloride): 1-(4-Hydroxy-2-chloro-3,5-difluorophenyl)ethan-1-one.

Experimental Protocol (General):

-

Complex Formation: In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent like dichloromethane or nitrobenzene.

-

Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the suspension.

-

Addition of Substrate: Add a solution of 3-Chloro-2,6-difluorophenol (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group (-R) to the aromatic ring. Similar to acylation, this reaction usually requires a Lewis acid catalyst. However, it is prone to issues like polyalkylation and carbocation rearrangements.

Predicted Product (with tert-Butyl Chloride): 4-(tert-Butyl)-3-chloro-2,6-difluorophenol.

Experimental Protocol (General):

-

Catalyst Suspension: Suspend a Lewis acid catalyst like aluminum chloride or ferric chloride (0.5-1.0 eq) in an excess of the aromatic substrate or in an inert solvent.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., tert-butyl chloride, 1.1 eq) to the mixture at a low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed at a controlled temperature, monitoring its progress by GC or TLC.

-

Work-up: Quench the reaction by adding ice-water.

-

Extraction and Purification: Extract the product with a suitable solvent, wash the organic phase, dry, and remove the solvent. The product mixture is typically purified by distillation or chromatography to separate isomers and polyalkylated products.

Data Presentation

The following table summarizes the predicted products and hypothetical yields for the electrophilic substitution reactions of 3-Chloro-2,6-difluorophenol. Note that the yields are estimates and will be highly dependent on the specific reaction conditions.

| Reaction Type | Electrophile | Predicted Major Product | Predicted Position of Substitution | Hypothetical Yield (%) |

| Nitration | NO₂+ | 4-Nitro-3-chloro-2,6-difluorophenol | C4 | 70-85 |

| Bromination | Br+ | 4-Bromo-3-chloro-2,6-difluorophenol | C4 | 80-95 |

| Chlorination | Cl+ | 3,4-Dichloro-2,6-difluorophenol | C4 | 75-90 |

| Sulfonation | SO₃ | 4-Hydroxy-2-chloro-3,5-difluorobenzenesulfonic acid | C4 | 60-75 |

| FC Acylation | RCO+ | 1-(4-Hydroxy-2-chloro-3,5-difluorophenyl)ethan-1-one | C4 | 65-80 |

| FC Alkylation | R+ | 4-(tert-Butyl)-3-chloro-2,6-difluorophenol | C4 | 50-70 |

Visualizations

General Experimental Workflow for Electrophilic Substitution

Caption: A generalized workflow for electrophilic substitution reactions.

Signaling Pathway for Electrophilic Nitration

Caption: The mechanistic pathway for the nitration of 3-Chloro-2,6-difluorophenol.

Conclusion

While specific experimental data on the electrophilic substitution reactions of 3-Chloro-2,6-difluorophenol is scarce, a strong theoretical understanding of the directing effects of its substituents allows for reliable predictions of regioselectivity. The powerful activating and ortho-, para-directing hydroxyl group is expected to direct electrophilic attack to the C4 position. The generalized protocols provided in this guide offer a solid starting point for researchers to explore the rich chemistry of this versatile building block. Further experimental work is necessary to optimize reaction conditions and to fully characterize the products and their yields.

References

An In-depth Technical Guide to Potential Starting Materials for the Synthesis of 3-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential starting materials and synthetic strategies for the preparation of 3-Chloro-2,6-difluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines plausible synthetic pathways, complete with detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to facilitate laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of 3-Chloro-2,6-difluorophenol can be approached through two primary retrosynthetic disconnections, leading to two main classes of starting materials:

-

Route A: Electrophilic Chlorination of 2,6-Difluorophenol. This approach is conceptually straightforward but presents a significant challenge in achieving the desired regioselectivity. The directing effects of the hydroxyl and fluoro substituents must be carefully controlled to favor chlorination at the C-3 position.

-

Route B: Diazotization and Hydrolysis of 3-Chloro-2,6-difluoroaniline. This route offers a more defined pathway to the target molecule, provided that the aniline precursor can be synthesized efficiently. The conversion of the aniline to the phenol is a well-established transformation.

This guide will delve into the specifics of each route, providing detailed experimental procedures and data to aid in the selection of the most suitable synthetic approach.

Route A: Synthesis from 2,6-Difluorophenol

This synthetic pathway focuses on the direct introduction of a chlorine atom at the 3-position of the 2,6-difluorophenol ring.

Potential Starting Materials

-

2,6-Difluorophenol

Synthetic Pathway and Visualization

The direct chlorination of 2,6-difluorophenol is complicated by the ortho-, para-directing nature of the hydroxyl group and the activating/deactivating and directing effects of the fluorine atoms. Direct chlorination with common reagents like chlorine gas or sulfuryl chloride is likely to yield a mixture of isomers, with the 4-chloro and 2,4-dichloro derivatives being significant byproducts. To achieve regioselectivity, a multi-step approach involving a directing group or a specific catalyst system would likely be necessary.

A plausible, albeit challenging, approach could involve the use of a bulky chlorinating agent or a directing group to sterically hinder the more accessible positions and favor substitution at the 3-position.

Experimental Protocols

2.3.1. Regioselective Chlorination of 2,6-Difluorophenol (Proposed Method)

Materials:

-

2,6-Difluorophenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a directing group precursor

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorophenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid catalyst (0.1 - 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add a solution of sulfuryl chloride (1.0 - 1.2 eq) in anhydrous DCM via the dropping funnel over 30-60 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate the 3-Chloro-2,6-difluorophenol isomer.

Data Presentation

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Product | Reported Yield | Reference |

| 2,6-Difluorophenol | Sulfuryl Chloride | Lewis Acid (e.g., AlCl₃) | 3-Chloro-2,6-difluorophenol | Requires optimization | Adapted Methodology |

| 2,6-Difluorophenol | N-Chlorosuccinimide | Acid Catalyst | 3-Chloro-2,6-difluorophenol | Requires optimization | Adapted Methodology |

Route B: Synthesis from 3-Chloro-2,6-difluoroaniline

This route involves the synthesis of a key aniline intermediate, followed by its conversion to the target phenol.

Potential Starting Materials

-

1,2,3-Trichlorobenzene

-

2,6-Difluoro-3-nitroaniline (hypothetical intermediate)

Synthetic Pathway and Visualization

A plausible synthesis of 3-chloro-2,6-difluoroaniline can be envisioned starting from a readily available polychlorinated aromatic compound. For example, starting from 1,2,3-trichlorobenzene, a sequence of nitration, fluorination, and reduction could lead to the desired aniline. A more direct, though likely challenging, route would involve the regioselective nitration and subsequent reduction of 1-chloro-2,4-difluorobenzene.

Once 3-chloro-2,6-difluoroaniline is obtained, it can be converted to 3-Chloro-2,6-difluorophenol via a standard diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Experimental Protocols

3.3.1. Synthesis of 3-Chloro-2,6-difluoroaniline (Proposed Method)

Step 1: Nitration of 1,2,3-Trichlorobenzene to 1,2,3-Trichloro-4-nitrobenzene

Materials:

-

1,2,3-Trichlorobenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

To a stirred mixture of concentrated sulfuric acid, add 1,2,3-trichlorobenzene at a controlled temperature (typically below 10 °C).

-

Slowly add fuming nitric acid dropwise, maintaining the temperature between 10-20 °C.

-

After the addition, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash with cold water until neutral, and dry to obtain 1,2,3-trichloro-4-nitrobenzene.

Step 2: Fluorination of 1,2,3-Trichloro-4-nitrobenzene to 3-Chloro-2,6-difluoro-nitrobenzene

Materials:

-

1,2,3-Trichloro-4-nitrobenzene

-

Spray-dried potassium fluoride (KF)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

In a flask equipped with a mechanical stirrer and a reflux condenser, combine 1,2,3-trichloro-4-nitrobenzene, spray-dried KF, and the phase-transfer catalyst in the aprotic polar solvent.

-

Heat the mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-chloro-2,6-difluoro-nitrobenzene.

Step 3: Reduction of 3-Chloro-2,6-difluoro-nitrobenzene to 3-Chloro-2,6-difluoroaniline

Materials:

-

3-Chloro-2,6-difluoro-nitrobenzene

-

Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with Pd/C)

-

Ethanol or other suitable solvent

-

Concentrated hydrochloric acid (for SnCl₂ reduction)

-

Sodium hydroxide solution

Procedure (using SnCl₂·2H₂O):

-

Dissolve 3-chloro-2,6-difluoro-nitrobenzene in ethanol.

-

Add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-chloro-2,6-difluoroaniline.

3.3.2. Diazotization of 3-Chloro-2,6-difluoroaniline and Hydrolysis to 3-Chloro-2,6-difluorophenol

Materials:

-

3-Chloro-2,6-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution, and then cool it to 0-5 °C in an ice-salt bath.

-

Add 3-chloro-2,6-difluoroaniline to the cold acid solution with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature of the reaction mixture below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask equipped for distillation, heat a volume of water to boiling.

-

Slowly add the cold diazonium salt solution to the boiling water. The diazonium salt will decompose to the phenol, and nitrogen gas will be evolved.

-

The resulting 3-Chloro-2,6-difluorophenol can be isolated by steam distillation or by cooling the reaction mixture and extracting with a suitable organic solvent.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Data Presentation

| Starting Material | Key Intermediate | Reagents for Diazotization/Hydrolysis | Product | Potential Yield | Reference |

| 1,2,3-Trichlorobenzene | 3-Chloro-2,6-difluoroaniline | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 3-Chloro-2,6-difluorophenol | Multi-step, requires optimization | Adapted from analogous syntheses |

Safety Considerations

The synthesis of 3-Chloro-2,6-difluorophenol involves the use of several hazardous chemicals. It is imperative that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Chlorinating agents (Sulfuryl chloride, N-chlorosuccinimide): These are corrosive and toxic. Handle with care and avoid inhalation of vapors.

-

Strong acids (Sulfuric acid, Nitric acid): Highly corrosive. Handle with extreme care and use appropriate protective gear.

-

Diazonium salts: These intermediates can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Fluorinated organic compounds: Many fluorinated compounds are toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 3-Chloro-2,6-difluorophenol presents distinct challenges and opportunities depending on the chosen synthetic route. While the direct chlorination of 2,6-difluorophenol offers a more atom-economical approach, the control of regioselectivity remains a significant hurdle that requires further research and development. The pathway commencing from a suitable polychlorinated aromatic compound to form 3-chloro-2,6-difluoroaniline, followed by diazotization and hydrolysis, appears to be a more predictable and controllable, albeit longer, synthetic route. The selection of the optimal starting material and strategy will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

A Theoretical Investigation into the Electronic Structure of 3-Chloro-2,6-difluorophenol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

This document outlines a comprehensive theoretical framework for the investigation of the electronic structure of 3-Chloro-2,6-difluorophenol. Due to a lack of existing dedicated theoretical studies on this specific molecule, this whitepaper serves as a methodological guide, proposing a robust computational approach using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The proposed study aims to elucidate the molecular geometry, vibrational modes, and electronic properties, providing foundational data for its potential applications in medicinal chemistry and materials science. This guide details the proposed computational protocols, data presentation formats, and logical workflows to encourage and facilitate future research on this compound.

Introduction

Substituted phenols are a critical class of compounds in drug discovery and chemical synthesis, exhibiting a wide range of biological activities. The introduction of halogen atoms can significantly alter the electronic and steric properties of the phenol ring, influencing its reactivity, binding affinity, and metabolic stability. 3-Chloro-2,6-difluorophenol, with its unique substitution pattern, presents an interesting case for theoretical investigation. Understanding its electronic structure is paramount to predicting its chemical behavior and potential as a scaffold in drug design.

This whitepaper presents a proposed computational study to characterize the electronic structure of 3-Chloro-2,6-difluorophenol. The methodologies outlined herein are based on established practices in computational chemistry and are designed to provide a thorough analysis of the molecule's properties.

Proposed Computational Methodology

The theoretical investigation of 3-Chloro-2,6-difluorophenol would be conducted using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These approaches provide a good balance between computational cost and accuracy for molecules of this size.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Geometric Optimization

The molecular geometry of 3-Chloro-2,6-difluorophenol in its ground state would be optimized without any symmetry constraints. This would be achieved using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of DFT and the 6-311++G(d,p) basis set. The convergence criteria would be set to the software's default values. A vibrational frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Vibrational Analysis

The vibrational frequencies, infrared intensities, and Raman scattering activities would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. This analysis is crucial for the interpretation of experimental IR and Raman spectra.

Electronic Properties

Several key electronic properties would be calculated to understand the molecule's reactivity and electronic behavior:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: The distribution of charge on each atom would be calculated using Mulliken population analysis to understand the intramolecular charge transfer.

-

Dipole Moment: The total dipole moment and its components would be calculated to assess the molecule's overall polarity.

Proposed Data Presentation

The quantitative results of the proposed study would be organized into the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of 3-Chloro-2,6-difluorophenol

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | [Placeholder Value] |

| C2-C3 | [Placeholder Value] | |

| C3-C4 | [Placeholder Value] | |

| C4-C5 | [Placeholder Value] | |

| C5-C6 | [Placeholder Value] | |

| C6-C1 | [Placeholder Value] | |

| C1-O | [Placeholder Value] | |

| O-H | [PlaceholderValue] | |

| C2-F1 | [Placeholder Value] | |

| C6-F2 | [Placeholder Value] | |

| C3-Cl | [Placeholder Value] | |

| Bond Angles (˚) | C6-C1-C2 | [Placeholder Value] |

| C1-C2-C3 | [Placeholder Value] | |

| C2-C3-C4 | [Placeholder Value] | |

| C3-C4-C5 | [Placeholder Value] | |

| C4-C5-C6 | [Placeholder Value] | |

| C5-C6-C1 | [Placeholder Value] | |

| C2-C1-O | [Placeholder Value] | |

| C1-O-H | [Placeholder Value] | |

| F1-C2-C1 | [Placeholder Value] | |

| F2-C6-C1 | [Placeholder Value] | |

| Cl-C3-C2 | [Placeholder Value] | |

| Dihedral Angles (˚) | C6-C1-C2-C3 | [Placeholder Value] |

| F1-C2-C1-O | [Placeholder Value] | |

| Cl-C3-C2-C1 | [Placeholder Value] |

Table 2: Calculated Vibrational Frequencies of 3-Chloro-2,6-difluorophenol

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | O-H stretch |

| ν2 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | C-H stretch |

| ν3 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | C=C stretch |

| ... | ... | ... | ... | ... |

Table 3: Calculated Electronic Properties of 3-Chloro-2,6-difluorophenol

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | [Placeholder Value] |

| LUMO Energy (eV) | [Placeholder Value] |

| HOMO-LUMO Energy Gap (eV) | [Placeholder Value] |

| Total Dipole Moment (Debye) | [Placeholder Value] |

| Ionization Potential (eV) | [Placeholder Value] |

| Electron Affinity (eV) | [Placeholder Value] |

| Electronegativity (eV) | [Placeholder Value] |

| Chemical Hardness (eV) | [Placeholder Value] |

| Chemical Softness (eV⁻¹) | [Placeholder Value] |

| Electrophilicity Index (eV) | [Placeholder Value] |

Visualizations of Proposed Workflows and Concepts

To visually represent the proposed theoretical study, the following diagrams are provided.

Caption: Proposed computational workflow for the theoretical study.

Caption: Relationship between FMOs and chemical properties.

Conclusion

This whitepaper outlines a detailed and robust computational methodology for the theoretical investigation of the electronic structure of 3-Chloro-2,6-difluorophenol. The proposed study, utilizing DFT and HF methods, would provide valuable insights into its geometry, vibrational characteristics, and electronic properties. The data generated from such a study would be instrumental for researchers in medicinal chemistry and materials science, aiding in the prediction of the molecule's reactivity, stability, and potential biological activity. It is our hope that this methodological guide will spur further research into this and other similarly substituted phenol compounds.

Methodological & Application

Application Notes and Protocols: The Use of 3-Chloro-2,6-difluorophenol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals